REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]([CH2:8][O:9]CC1C=CC=CC=1)=[O:7])[CH3:2].[H][H]>[Pd]>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]([CH2:8][OH:9])=[O:7])[CH3:2]
|
Name
|
|
Quantity
|
21.24 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)COCC1=CC=CC=C1)=O
|
Name
|
acetic ester
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
steel
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
after a 2 hour post-reaction time
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered out
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated on a vacuum rotation evaporator at 35° C
|
Type
|
CUSTOM
|
Details
|
The residue was dried in the high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |